2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, characterized by a bicyclic heteroaromatic core with a ketone group at position 5. Key structural features include:
- Position 1 and 3: Ethyl and methyl groups, respectively, contributing to steric and electronic modulation of the core.
- Position 5: A sulfanyl (-S-) linker connecting the core to an acetamide side chain, terminated by an isopropyl group. This side chain may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-5-26-18-17(13(4)24-26)23-20(29-11-16(27)22-12(2)3)25(19(18)28)10-14-6-8-15(21)9-7-14/h6-9,12H,5,10-11H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDAFGPEKBSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine core with a chlorophenyl methylating agent.
Attachment of the sulfanyl-acetamide moiety: This step involves the reaction of the intermediate compound with a sulfanyl-acetamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored for its potential use in drug development and formulation.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling.
Pathway Modulation: The compound may affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The 4-chlorophenyl group is critical for target engagement, while the acetamide side chain modulates solubility. Substituting isopropyl with bulkier groups may enhance selectivity but reduce cell permeability.
- Fluorinated analogues (e.g., ) offer a balance between affinity and stability, warranting further optimization.
Limitations of Similarity-Based Screening: While structural similarity predicts bioactivity (), minor changes (e.g., halogen substitution) can disrupt binding (). Combinatorial libraries should prioritize conserving critical pharmacophores while exploring peripheral substituents.
Future Directions :
Biological Activity
The compound 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN5O4S |
| Molecular Weight | 528.03 g/mol |
| LogP | 3.5319 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.064 Ų |
The biological activity of the compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and bacterial resistance. The pyrazolo[4,3-d]pyrimidine scaffold is known for its ability to inhibit certain kinases and enzymes that play crucial roles in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer) cells, indicating strong anti-proliferative activity .
- Mechanism Insights : The compound's mechanism may involve the inhibition of Aurora-A kinase, which is critical for cell cycle regulation. This was evidenced by a reported IC50 of 0.16 µM in NCI-H460 (lung cancer) cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : It showed promising results against both Gram-positive and Gram-negative bacteria. The evaluation included agar diffusion methods and broth microdilution techniques to assess its effectiveness .
Case Studies
Several case studies have documented the biological efficacy of this compound:
- Study on MCF7 Cells :
- Study on Bacterial Strains :
Q & A
Basic Research Questions
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step nucleophilic substitution and cyclization. Key steps include:
- Step 1: Reacting 4-chlorobenzyl chloride with a pyrazolo[4,3-d]pyrimidine precursor to introduce the chlorophenylmethyl group.
- Step 2: Sulfur incorporation via thiolation using Lawesson’s reagent or P4S10 under anhydrous conditions .
- Step 3: Acetamide coupling via a carbodiimide-mediated reaction with isopropylamine.
Optimization Strategies:
- Use Design of Experiments (DoE) to screen solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) for yield improvement .
- Monitor intermediates by TLC or LC-MS to minimize side products.
Table 1: Comparative Synthesis Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Cl-benzyl chloride | DCM | 25 | 72 | |
| 2 | Lawesson’s reagent | Toluene | 110 | 65 | |
| 3 | EDC/HOBt | DMF | 0–25 | 85 |
How is the crystal structure of this compound resolved, and what challenges arise during refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization: Use vapor diffusion with a 1:1 ethanol/water mixture.
- Data Collection: Collect high-resolution (<1.0 Å) data at 100 K to reduce thermal motion artifacts.
- Refinement: Employ SHELXL for structure solution, addressing disordered regions (e.g., isopropyl group) with constrained occupancy .
Challenges:
- Disorder in the sulfanyl-acetamide side chain requires PART instructions in SHELXL .
- Hydrogen bonding networks (N–H···O) may require DFT-assisted hydrogen placement .
What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Storage: Store at –20°C under argon to prevent hydrolysis .
How can computational models predict this compound’s reactivity and non-covalent interactions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation in explicit water using AMBER to study hydrogen bonding with biological targets .
What analytical techniques validate purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column (ACN/water gradient) to quantify purity (>98%).
- NMR: Confirm substituent positions (e.g., 4-chlorophenyl δ 7.4–7.6 ppm; pyrimidine C=O δ 165–170 ppm) .
- Elemental Analysis: Match calculated vs. observed C, H, N values within 0.4% .
Advanced Research Questions
How can synthetic yield be improved using flow chemistry?
Methodological Answer:
- Flow Reactor Setup: Use a coiled tube reactor with precise temperature control (±2°C).
- Optimization: Screen residence time (5–30 min) and reagent stoichiometry (1:1 to 1:1.2) via DoE .
- Example: A 20% yield increase was achieved for pyrimidine thiolation at 80°C with 10-min residence time .
How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
- Analysis: Monitor degradation via LC-MS every 24 hours.
- Key Finding: Half-life >48 hours in PBS but <6 hours in acidic conditions due to acetamide hydrolysis .
What polymorphic forms exist, and how do they affect bioavailability?
Methodological Answer:
- Screening: Recrystallize from 12 solvents (e.g., ethanol, acetone) using cooling and evaporation.
- Characterization: Identify polymorphs via PXRD and DSC (melting point shifts ±5°C) .
- Bioavailability: Form II (needle crystals) shows 2x higher solubility than Form I (prismatic) .
How can non-covalent interactions with serum proteins be quantified?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to human serum albumin (HSA) at 25°C .
- Surface Plasmon Resonance (SPR): Immobilize HSA on a CM5 chip; calculate kon/koff rates .
Table 2: Interaction Parameters with HSA
| Technique | Kd (µM) | ΔH (kcal/mol) | Reference |
|---|---|---|---|
| ITC | 12.3 ± 1.5 | –8.9 | |
| SPR | 14.1 ± 2.1 | – |
What strategies resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
- Cross-Validation: Compare NMR (solution) and SCXRD (solid-state) data to confirm tautomeric forms.
- Case Study: A 0.3 ppm δ shift in pyrimidine protons was resolved via SCXRD-confirmed hydrogen bonding .
How can machine learning optimize derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
